molecular formula C15H21NO4 B3091579 Methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate CAS No. 1217822-46-2

Methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate

Cat. No.: B3091579
CAS No.: 1217822-46-2
M. Wt: 279.33 g/mol
InChI Key: GCDWFTGCLLZJNM-KBPBESRZSA-N
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Description

Methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate is a chiral pyrrolidine derivative featuring a methyl ester at the 2-position and a para-substituted phenoxy group at the 4-position of the pyrrolidine ring. The phenoxy substituent includes a 2-methoxyethyl moiety (-OCH₂CH₂OCH₃), which confers electron-donating properties and enhanced hydrophilicity compared to simpler aryl groups. Computational studies suggest it may exhibit competitive inhibitory activity, though in vitro validation remains pending .

Properties

IUPAC Name

methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-18-8-7-11-3-5-12(6-4-11)20-13-9-14(16-10-13)15(17)19-2/h3-6,13-14,16H,7-10H2,1-2H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDWFTGCLLZJNM-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OC2CC(NC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCC1=CC=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the pyrrolidine ring.

    Addition of the Methoxyethyl Group: The methoxyethyl group can be added through an alkylation reaction, using a methoxyethyl halide and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development or biochemical studies.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound might be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate would depend on its specific interactions with biological targets. Generally, such compounds can interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares the target compound with structurally related pyrrolidinecarboxylate derivatives, focusing on substituent variations, molecular properties, and biological activity (where available).

Compound Name (Substituent) Molecular Formula Molecular Weight Key Substituent Features Biological Activity/Hazard Notes References
Target Compound : 4-[4-(2-Methoxyethyl)phenoxy] C₁₅H₂₁NO₅ (estimated) ~311.3 (estimated) Para-substituted 2-methoxyethyl phenoxy group (electron-donating) Potential HDAC inhibitor (in silico)
Methyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate C₁₂H₁₄N₂O₅ 266.25 Para-nitro phenoxy (electron-withdrawing) N/A (commercial availability noted)
Methyl (2S,4S)-4-(2,3-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride C₁₄H₂₀ClNO₃ 285.77 2,3-Dimethyl phenoxy; hydrochloride salt Irritant (hazard class)
Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride C₁₆H₁₇Cl₂NO₃ 342.22 Bulky 4-chloro-naphthyloxy; hydrochloride Irritant
Methyl (2S,4S)-4-(3-isopropylphenoxy)-2-pyrrolidinecarboxylate C₁₅H₂₁NO₃ 263.33 3-Isopropyl phenoxy (lipophilic) N/A
Methyl (2S,4S)-4-(4-chloro-3-ethylphenoxy)-2-pyrrolidinecarboxylate C₁₄H₁₈ClNO₃ 283.75 4-Chloro-3-ethyl phenoxy N/A
Methyl (2S,4S)-4-(2-bromo-4-chloro-3,5-dimethyl-phenoxy)-2-pyrrolidinecarboxylate hydrochloride C₁₄H₁₈BrCl₂NO₃ 399.1 Halogen-rich substituent; hydrochloride Irritant

Biological Activity

Methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate is a synthetic organic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential pharmacological properties. This compound belongs to the class of pyrrolidine carboxylates and exhibits a range of biological activities that make it an interesting candidate for further study.

Chemical Structure and Properties

  • Molecular Formula: C₁₅H₂₁NO₄
  • Molecular Weight: 279.33 g/mol
  • Structure: The compound features a pyrrolidine ring, a phenoxy group, and a methoxyethyl substituent, which contribute to its solubility and bioavailability.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antiviral Activity: Similar compounds have shown efficacy against various viral infections by interfering with viral replication processes. The specific mechanisms may involve modulation of cellular pathways or direct interaction with viral components.
  • Phosphodiesterase Inhibition: The compound may act as an inhibitor of phosphodiesterases (PDEs), enzymes that play crucial roles in cellular signaling by hydrolyzing cyclic nucleotides such as cAMP and cGMP. Inhibition of PDEs can lead to elevated levels of these second messengers, affecting various physiological processes .

Biological Activity Summary

Activity Description
Antiviral Interferes with viral replication; potential use in treating viral infections
Phosphodiesterase Inhibition Modulates cellular signaling pathways by increasing cAMP/cGMP levels
Neuroprotective Effects Potential to protect neuronal health through modulation of signaling pathways

Case Studies and Research Findings

  • Antiviral Studies: In vitro studies have demonstrated that compounds structurally similar to this compound exhibit significant antiviral activity against specific viruses by disrupting their life cycles. The exact IC50 values and mechanisms are still under investigation but suggest a promising therapeutic avenue.
  • PDE Inhibition Research: A study focusing on PDE10A inhibitors revealed that certain pyrrolidine derivatives could effectively inhibit this enzyme, leading to enhanced cognitive function in animal models. This suggests that this compound may also possess similar properties, warranting further exploration in neurological contexts .
  • Toxicity Assessment: Preliminary toxicity studies indicate that while the compound shows promising biological activity, care must be taken regarding its safety profile. It has been classified as harmful if swallowed and causes skin irritation, emphasizing the need for thorough toxicological evaluations before clinical applications .

Q & A

Q. What are the key considerations in designing a synthetic route for Methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate to ensure stereochemical purity?

Methodological Answer: Synthesis requires careful control of stereochemistry at the 2S and 4S positions. Key steps include:

  • Cyclization : Use enantioselective cyclization of proline precursors to establish the pyrrolidine ring (e.g., via chiral auxiliaries or catalysts) .
  • Phenoxy Group Introduction : Coupling 4-(2-methoxyethyl)phenol to the pyrrolidine core via Mitsunobu or nucleophilic aromatic substitution (NAS) under controlled conditions .
  • Esterification : Methyl ester formation using methanol and acid catalysis, ensuring minimal racemization .
  • Purification : Chiral HPLC or recrystallization to isolate enantiopure product .

Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

Methodological Answer:

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB, with mobile phases optimized for polar functional groups .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm regiochemistry (e.g., coupling constants for pyrrolidine ring protons) .
  • X-ray Crystallography : Definitive proof of stereochemistry, as demonstrated for structurally related pyrrolidine derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and detect impurities .

Q. How does the methyl ester group influence the compound’s stability under varying pH conditions?

Methodological Answer: The ester is prone to hydrolysis:

  • Acidic Conditions : Hydrolysis yields the carboxylic acid derivative (e.g., HCl reflux generates (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]pyrrolidine-2-carboxylic acid) .
  • Basic Conditions : Saponification forms carboxylate salts (e.g., NaOH reflux). Stabilization strategies include buffered solutions (pH 6–8) for biological assays .

Advanced Research Questions

Q. How does the 2-methoxyethylphenoxy substituent influence reactivity in nucleophilic aromatic substitution (NAS) compared to halogenated analogs?

Methodological Answer: The 2-methoxyethyl group is electron-donating, reducing ring activation for NAS compared to electron-withdrawing groups (e.g., Cl in ):

  • Reactivity Comparison : Chlorophenoxy derivatives undergo NAS with NH3_3/Cu at 200°C (yield: 30–40%), while methoxyethylphenoxy analogs require stronger nucleophiles (e.g., Grignard reagents) or harsher conditions .
  • Mechanistic Insight : Electron-donating groups decrease electrophilicity at the aromatic ring, necessitating polar aprotic solvents (DMF) and elevated temperatures .

Q. What strategies mitigate racemization during functional group transformations (e.g., ester hydrolysis or acylation)?

Methodological Answer:

  • Low-Temperature Reactions : Perform ester reductions (e.g., LiAlH4_4) at 0°C to prevent pyrrolidine ring opening .
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to stabilize the amine during acylation, followed by TFA cleavage .
  • Steric Shielding : Bulky substituents near reactive sites (e.g., 4-phenoxy group) slow racemization kinetics .

Q. How can researchers reconcile discrepancies in biological activity data between this compound and its structural analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 2-methoxyethyl vs. Cl/Br in ) on target binding using:
    • Molecular Docking : Predict interactions with enzymes/receptors (e.g., PROTAC targets in ).
    • In Vitro Assays : Measure IC50_{50} values against isoforms (e.g., kinases) to identify critical substituent contributions .
  • Solubility Adjustments : Modify counterions (e.g., hydrochloride vs. nitrate salts) to improve bioavailability and reduce data variability .

Q. What role does this compound play in PROTAC design for targeted protein degradation?

Methodological Answer: The pyrrolidine core serves as a rigid scaffold for linking E3 ligase recruiters and target binders:

  • Case Study : In , a related pyrrolidine derivative is used in PROTAC14 to degrade inhibitor of apoptosis proteins (IAPs).
  • Design Considerations :
    • Linker Optimization : Adjust the 2-methoxyethylphenoxy group’s length/flexibility to balance ternary complex formation .
    • Stereochemical Impact : The 2S,4S configuration ensures proper orientation of functional groups for target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate

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